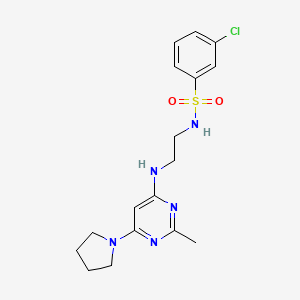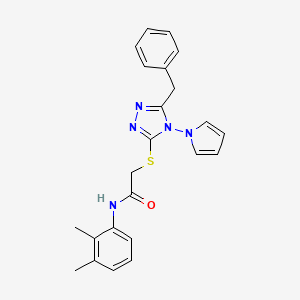
2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H8F4O2. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in various scientific research applications due to its distinctive reactivity and stability.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
- One possibility is that it participates in Suzuki–Miyaura cross-coupling reactions . In this process, organoboron reagents (such as the compound ) react with palladium catalysts to form carbon–carbon bonds .
Mode of Action
Pharmacokinetics
Métodos De Preparación
The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine atoms into the aromatic ring.
Methylation: Addition of a methyl group to the aromatic ring.
Trifluoromethylation: Introduction of a trifluoromethyl group.
Acetic Acid Formation: Conversion of the intermediate compound into the final acetic acid derivative.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.
Análisis De Reacciones Químicas
2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern and the presence of both fluoro and trifluoromethyl groups. Similar compounds include:
- 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid
- 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
These compounds share some structural similarities but differ in their specific substitution patterns and resulting chemical properties.
Propiedades
IUPAC Name |
2-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5-2-7(10(12,13)14)3-6(9(5)11)4-8(15)16/h2-3H,4H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWQZJDNYMXRFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)

![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)


![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)
![N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2416324.png)
![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)


![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)
